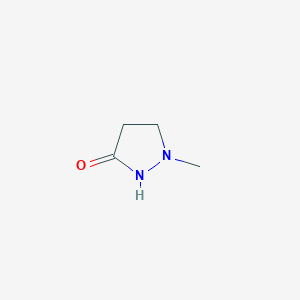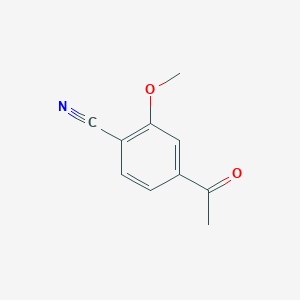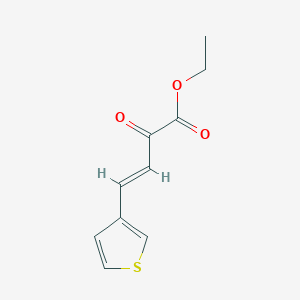
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate
Übersicht
Beschreibung
(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate is a useful research compound. Its molecular formula is C10H10O3S and its molecular weight is 210.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicokinetics and Biomonitoring : A study detailed the toxicokinetics of Ethyl tert-butyl ether (ETBE), a structurally similar compound, noting its uptake, disposition, metabolism, and excretion patterns in human subjects. This research provides insights into how such compounds are processed in the human body, which can be crucial for understanding the toxicological impacts and designing appropriate safety measures (Nihlen, Löf, & Johanson, 1998). Additionally, biomonitoring studies have explored the metabolic pathways and exposure levels of certain chemicals, including ETBE, in various environmental and occupational settings, offering a basis for assessing risks and establishing exposure limits (Hildenbrand et al., 2009).
Metabolite Identification and Misidentification : Research has highlighted instances where chemical compounds or their metabolites are mistakenly identified due to similarities in their chemical structure or properties, leading to misdiagnosis or inappropriate treatment. For example, a study indicated that 2,3-Butanediol was incorrectly identified as ethylene glycol in plasma samples, showcasing the need for accurate and precise analytical techniques in the field of toxicology (Jones et al., 1991).
Influence on Human Physiology : Various studies have documented how exposure to certain chemicals can influence human physiology. For example, 5-oxo-6,8,11,14-eicosatetraenoic acid, an arachidonic acid metabolite, was shown to induce the infiltration of granulocytes into human skin, signifying its role in inflammatory responses and potential relevance in conditions such as asthma (Muro et al., 2003).
Diagnostic Markers in Forensic Science : The identification of specific metabolites in biological samples can serve as crucial markers in forensic investigations. For instance, the measurement of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in meconium is utilized to detect gestational alcohol consumption, highlighting the role of chemical analysis in forensic toxicology and maternal health evaluations (Bakdash et al., 2010).
Epidemiological Assessments : Chemical compounds and their metabolites can also serve as biomarkers in epidemiological studies, assessing exposure levels and potential health impacts in specific populations. For instance, studies have utilized certain metabolites to evaluate the occupational exposure of workers to ethylene oxide and its potential genotoxic effects, contributing to the understanding of occupational health risks and the need for protective measures (Ribeiro et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-2-oxo-4-thiophen-3-ylbut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)4-3-8-5-6-14-7-8/h3-7H,2H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDAMHVMSSCOK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3045132.png)
![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)


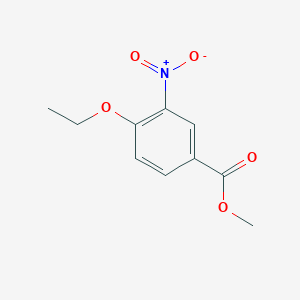

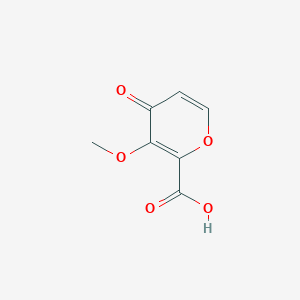
![[([1,1'-Biphenyl]-2-yl)oxy](trimethyl)silane](/img/structure/B3045144.png)


![5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B3045147.png)

